synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
An In-depth Technical Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
Introduction
5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, which integrates a pyridine ring, a thiophene core, and a sulfonohydrazide functional group, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The sulfonohydrazide moiety, in particular, serves as a crucial pharmacophore and a synthetic intermediate for creating more complex molecular structures, such as Schiff bases with potential therapeutic applications.[3][4]
This guide provides a comprehensive, technically-grounded overview of the synthetic pathway to 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide. It is designed for researchers and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for a successful synthesis. We will dissect the synthesis into two primary stages: the chlorosulfonylation of the 2-(thiophen-2-yl)pyridine backbone and the subsequent reaction with hydrazine to yield the target compound.
Retrosynthetic Analysis
A logical approach to designing the begins with a retrosynthetic analysis. The target molecule can be disconnected at the sulfur-nitrogen bond of the hydrazide group, identifying the key intermediate, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, and hydrazine as the precursors. The sulfonyl chloride itself can be formed from the commercially available 2-(thiophen-2-yl)pyridine through an electrophilic aromatic substitution reaction.
Overall Synthetic Workflow
The forward synthesis is a two-step process starting from 2-(thiophen-2-yl)pyridine. The first step involves the introduction of a sulfonyl chloride group onto the thiophene ring. The second step is the conversion of this sulfonyl chloride into the final sulfonohydrazide product.
Part 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride
The initial step in the synthesis is the regioselective chlorosulfonylation of 2-(thiophen-2-yl)pyridine. This reaction is a classic electrophilic aromatic substitution. The thiophene ring, being an electron-rich heterocycle, is readily attacked by the strong electrophile generated from chlorosulfonic acid. The substitution occurs preferentially at the 5-position of the thiophene ring, which is sterically accessible and electronically activated by the pyridine substituent.
Experimental Protocol
Materials:
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(thiophen-2-yl)pyridine in anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (typically 3-4 molar equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below 5 °C. This reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the mixture onto a beaker of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[7][8]
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-(Thiophen-2-yl)pyridine | C₉H₇NS | 161.22 | 1.0 | e.g., 5.0 g |
| Chlorosulfonic acid | ClSO₃H | 116.52 | 3.5 | e.g., 12.6 g (7.3 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | e.g., 100 mL |
Part 2: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
The final step involves the conversion of the synthesized sulfonyl chloride intermediate to the target sulfonohydrazide. This is achieved through a nucleophilic substitution reaction with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.
Causality Behind Experimental Choices:
-
Excess Hydrazine: A large excess of hydrazine hydrate is used to ensure complete consumption of the sulfonyl chloride and to minimize the formation of a dimeric side-product where a second molecule of sulfonyl chloride reacts with the newly formed sulfonohydrazide.[9]
-
Low Temperature: The reaction is conducted at low temperatures (0 °C) to control the reaction rate and further suppress side reactions. The dropwise addition of the sulfonyl chloride solution to the hydrazine solution ensures that the sulfonyl chloride is always the limiting reagent at any given time, which is a key strategy to prevent dimerization.[9][10]
Experimental Protocol
Materials:
-
5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride (C₉H₆ClNO₂S₂)[7][8]
-
Hydrazine hydrate (N₂H₄·H₂O, 85% or higher)
-
Tetrahydrofuran (THF), anhydrous
-
Ice-cold water
Procedure:
-
In a round-bottom flask, prepare a solution of hydrazine hydrate (typically 5-10 molar equivalents) in tetrahydrofuran.
-
Cool the hydrazine solution to 0 °C in an ice bath with gentle stirring.
-
Dissolve the 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride in a separate flask with a minimum amount of anhydrous THF.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over 30-45 minutes. A white precipitate (hydrazine hydrochloride) may form during the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride spot disappears.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove excess hydrazine and hydrazine hydrochloride.
-
Dry the product under vacuum to yield 5-(pyridin-2-yl)thiophene-2-sulfonohydrazide as a solid.[11]
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride | C₉H₆ClNO₂S₂ | 259.73 | 1.0 | e.g., 5.0 g |
| Hydrazine hydrate (85%) | N₂H₄·H₂O | 50.06 | 5.0 | e.g., 5.7 g (5.5 mL) |
| Tetrahydrofuran | C₄H₈O | 72.11 | - | e.g., 80 mL |
Characterization of Final Product
The identity and purity of the synthesized 5-(pyridin-2-yl)thiophene-2-sulfonohydrazide (CAS: 175202-74-1) should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and the connectivity of the atoms.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the hydrazide, and S=O stretches from the sulfonyl group.
-
Mass Spectrometry: To confirm the molecular weight (255.31 g/mol ).[11]
-
Melting Point: To assess the purity of the final compound.
Safety and Handling
-
Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane and THF: Are volatile organic solvents. Avoid inhalation and skin contact.
Conclusion
The synthesis of 5-(pyridin-2-yl)thiophene-2-sulfonohydrazide is a robust two-step process that is accessible in a standard organic chemistry laboratory. The methodology relies on a regioselective chlorosulfonylation of a commercially available precursor, followed by a controlled nucleophilic substitution with hydrazine. The key to a high-yield synthesis lies in the careful control of reaction conditions, particularly temperature and the order of reagent addition, to minimize side-product formation. This guide provides the necessary technical details and chemical rationale to enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science.
References
-
Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. (2012). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 17(7), 8005–8015. [Link]
-
Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(37). [Link]
-
Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]
-
Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2024). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3), 529-541. [Link]
-
ResearchGate. C−H Sulfonylation of pyridines and fused pyridines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(21), 7247. [Link]
- Google Patents. (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.
-
Ali, A. A., et al. (2024). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Journal of Molecular Structure, 1307, 138018. [Link]
-
Khan, K. M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 729-738. [Link]
- Google Patents. Process of preparing organic sulfonyl hydrazides. Google Patents.
-
Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. p-Toluenesulfonylhydrazide. Organic Syntheses. Retrieved from [Link]
-
Gellis, A., et al. (2008). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. European Journal of Medicinal Chemistry, 43(6), 1297-1307. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Google Patents. General preparation method of sulfonyl chloride. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. repository.aaup.edu [repository.aaup.edu]
- 5. 2-(Thiophen-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-Thiophen-2-yl-pyridine | 3319-99-1 [sigmaaldrich.com]
- 7. 5-(2-Pyridyl)thiophene-2-sulfonyl chloride 95% | CAS: 151858-64-9 | AChemBlock [achemblock.com]
- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
